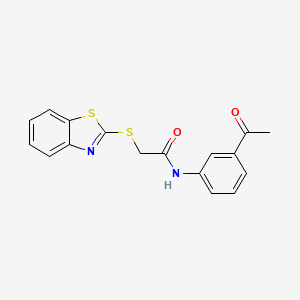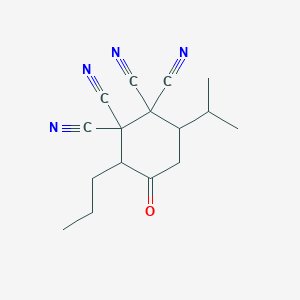
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a carbothioamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method reported involves using vitamin B1 as a catalyst, which provides a metal-free and acid/base-free reaction environment . The reaction yields are generally high, ranging from 78% to 92%, and the process is characterized by its simplicity and green chemistry principles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of reagents.
Análisis De Reacciones Químicas
Types of Reactions
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyrazole ring or other substituents.
Substitution: This reaction can replace one or more substituents on the pyrazole ring or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects is related to its ability to interact with various molecular targets. The phenyl groups and carbothioamide moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the carbothioamide moiety.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with fewer phenyl groups.
3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a methyl group instead of one phenyl group.
Uniqueness
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide moiety, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially increasing its efficacy in various applications .
Propiedades
Fórmula molecular |
C22H19N3S |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N,3,5-triphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C22H19N3S/c26-22(23-19-14-8-3-9-15-19)25-21(18-12-6-2-7-13-18)16-20(24-25)17-10-4-1-5-11-17/h1-15,21H,16H2,(H,23,26) |
Clave InChI |
MBWFIMQXLZAZIL-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)

![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
